Desmethylsibutramine hydrochloride
Overview
Description
Synthesis Analysis
The asymmetric synthesis of (R)-desmethylsibutramine, a single enantiomer version of this metabolite, has been achieved through a catalytic enantioselective addition of iBuLi to aldimine, derived from methyl amine and 1-(4-chlorophenyl) cyclobutanecarboxaldehyde (Krishnamurthy, Han, Wald, & Senanayake, 2002). Another practical synthesis of enantiomerically pure (R)- and (S)-desmethylsibutramine has been outlined, useful for large-scale production (Han et al., 2002).
Molecular Structure Analysis
The molecular structure of desmethylsibutramine hydrochloride has been studied through various methods, including single-crystal X-ray diffraction analysis. The analysis of its crystal chemistry reveals significant insights into its structural properties (Maccaroni et al., 2008).
Chemical Reactions and Properties
Research on sibutramine and its metabolites, including desmethylsibutramine, has mainly focused on their pharmacological aspects. The chemical reactions and properties are closely related to their function as monoamine reuptake inhibitors, which is central to their therapeutic use in obesity treatment (Buckett, Thomas, & Luscombe, 1988).
Physical Properties Analysis
The physical properties of desmethylsibutramine hydrochloride, such as solubility, melting point, and stability, are crucial for its pharmaceutical formulation. Studies on sibutramine hydrochloride, the parent compound, provide insights into these aspects. For instance, the thermal, diffractometric, and spectroscopic characterization of sibutramine provides essential information on its physical properties (Maccaroni et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are often studied in the context of pharmacokinetics and metabolism. For example, the determination of sibutramine and its metabolites in human plasma using liquid chromatography–mass spectrometry sheds light on its chemical behavior in biological systems (Ding, Hao, Huang, & Zhang, 2003).
Scientific Research Applications
Clinical Applications in Obesity Research : A study by Ding et al. (2003) developed a sensitive method for the simultaneous determination of sibutramine and its N-desmethyl metabolites in human plasma. This method has potential clinical applications in weight loss and obesity research (Ding, Hao, Huang, & Zhang, 2003).
Anorexic and Behavioral Effects : Research by Glick et al. (2000) found that desmethylsibutramine and didesmethylsibutramine exhibit greater anorexic effects than racemic sibutramine. Both drugs increased locomotor activity and reduced immobilized time in swim tests (Glick, Haskew, Maisonneuve, Carlson, & Jerussi, 2000).
Asymmetric Synthesis : Krishnamurthy et al. (2002) demonstrated the first asymmetric synthesis of (R)-desmethylsibutramine. This single enantiomer of the anti-obesity drug sibutramine showcases a new strategy for synthesizing active metabolites of anti-obesity drugs (Krishnamurthy, Han, Wald, & Senanayake, 2002).
Detection in Dietary Supplements : Roh et al. (2011) developed a method using UPLC/Q-TOF MS for detecting tadalafil and N-desmethylsibutramine in dietary supplements, providing a fast and accurate method for detecting drug adulteration (Roh, Kang, Park, Huh, Lee, Park, Kim, & Kwon, 2011).
Electronic Properties for Analgesic Activity : A study on O-desmethyltramadol hydrochloride, a structurally similar compound, by Arjunan et al. (2014) showed promising structural and electronic properties with potential for analgesic activity (Arjunan, Santhanam, Marchewka, Mohan, 2014).
Apoptosis of Aortic Endothelial Cells : Research by Morikawa et al. (2017) indicated that sibutramine induces apoptosis in aortic endothelial cells through increased production of reactive oxygen species and decreased nitric oxide levels, which could contribute to its vasoconstriction-causing side effects (Morikawa, Shibata, Okumura, Ikari, Sasajima, Suenami, Sato, Takekoshi, El-Kabbani, & Matsunaga, 2017).
Detection in Health Food Products : Huang et al. (2008) developed an HPLC-UV-ESI-MS method to effectively detect and quantify sibutramine and its metabolite N-di-desmethylsibutramine in dietary supplements for weight control (Huang, Xiao, Luo, Chen, & Yao, 2008).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFHVJVFLFXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylsibutramine hydrochloride | |
CAS RN |
84467-94-7 | |
Record name | Desmethylsibutramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84467-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylsibutramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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